molecular formula C11H21N B1295641 N-(1-cyclohexylethyl)cyclopropanamine CAS No. 7584-67-0

N-(1-cyclohexylethyl)cyclopropanamine

Cat. No. B1295641
CAS RN: 7584-67-0
M. Wt: 167.29 g/mol
InChI Key: ZBZBLHBMSYUBHO-UHFFFAOYSA-N
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Description

The compound "N-(1-cyclohexylethyl)cyclopropanamine" is not directly mentioned in the provided papers. However, the papers discuss various cyclohexylamine derivatives and cyclopropylamine, which are structurally related to the compound . Cyclohexylamine derivatives are known for their potential in creating pharmacologically active molecules and are often used in the synthesis of various organic compounds . Cyclopropylamine, on the other hand, is characterized by its ring strain and higher acidity compared to its open-chain analogs .

Synthesis Analysis

The synthesis of cyclohexylamine derivatives can involve catalytic reductive methylation, as reported for the preparation of N-methyl and N,N-dimethyl derivatives of cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines . Additionally, cyclopropylamine derivatives have been synthesized using microwave irradiation, which offers advantages such as excellent yields and short reaction times . This method could potentially be adapted for the synthesis of "N-(1-cyclohexylethyl)cyclopropanamine".

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives can vary, with some adopting a chair conformation for the cyclohexane ring . The crystal packing of these molecules can be influenced by various intermolecular interactions, such as C–H⋯N and C–H⋯π contacts . For cyclopropylamine derivatives, the pyridine ring can adopt a boat conformation, indicating the flexibility of the molecular structure .

Chemical Reactions Analysis

Cyclohexylamine derivatives can participate in Mannich reactions, which are useful for generating products with high levels of enantio- and diastereocontrol . These products can be further converted into several useful derivatives, demonstrating the versatility of cyclohexylamine derivatives in chemical reactions. The reactivity of cyclopropylamine is also notable due to its ring strain, which can influence its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylamine derivatives can be studied through various analytical and spectroscopic methods. For example, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined using single-crystal X-ray diffraction . The electrochemical properties of metal complexes of cyclohexylamine derivatives can show reversible, irreversible, and quasi-reversible redox waves, which are dependent on the oxidation and reduction of the metal ions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Safety And Hazards

The compound has been classified under the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 . Precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 .

properties

IUPAC Name

N-(1-cyclohexylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZBLHBMSYUBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997219
Record name N-(1-Cyclohexylethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclohexylethyl)cyclopropanamine

CAS RN

7584-67-0
Record name Cyclohexanemethylamine, N-cyclopropyl-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Cyclohexylethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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